![molecular formula C12H9F3N2O3S B1393249 1-[6-(三氟甲氧基)-1,3-苯并噻唑-2-基]氮杂环丁烷-3-羧酸 CAS No. 1283108-30-4](/img/structure/B1393249.png)
1-[6-(三氟甲氧基)-1,3-苯并噻唑-2-基]氮杂环丁烷-3-羧酸
描述
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid, also known as TFB-TBOA, is a chemical compound with the molecular formula C12H9F3N2O3S . It has a molecular weight of 318.27 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring with a trifluoromethoxy group at the 6-position, an azetidine ring at the 2-position, and a carboxylic acid group attached to the azetidine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学研究应用
抗菌应用
一系列包含氮杂环丁基部分的化合物,例如与指定化学结构相关的化合物,已被合成并评估其抗菌活性。Frigola 等人 (1995) 进行的研究重点是立体化学纯净的 7-(3-氨基-2-甲基-1-氮杂环丁基) 衍生物的合成和性质,突出了手性对细菌感染的效力和体内功效的重要性。该研究表明,氮杂环丁烷和恶嗪环的非对映中心处的绝对立体化学构型对于增强体外活性和口服疗效至关重要,为设计更有效的抗菌剂提供了见解 Frigola 等人,1995。
药理学意义
进一步强调了氮杂环丁烷衍生物在药理学中的相关性,Hou 等人 (2016) 报告了对 BMS-520(一种有效且选择性的含异恶唑的 S1P1 受体激动剂)高效放大合成的研究。这项研究概述了一个过程,其特点是高度区域选择性环加成,导致关键中间体,展示了氮杂环丁烷衍生物在用于临床前毒理学研究的化合物的制备中的应用 Hou 等人,2016。
合成和生物活性
Chavan 和 Pai (2007) 探索了 N-取代-3-氯-2-氮杂环丁酮的合成和生物活性,他们开发了一系列对各种微生物表现出良好至中等抗菌活性的化合物。这项研究进一步强调了氮杂环丁烷衍生物作为开发新型抗菌剂的宝贵支架的潜力 Chavan 和 Pai,2007。
抗菌和抗真菌剂
Gandhi 等人 (2020) 报告了一种具有抗菌活性的螺[氮杂环丁烷-2,3'-吲哚]-二酮的新型合成方法。他们的工作证明了基于氮杂环丁烷的衍生物作为开发有效抗菌剂的先导分子的潜力,突出了氮杂环丁烷支架在药物化学中的多功能性 Gandhi 等人,2020。
生化分析
Biochemical Properties
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hypoxia-inducible factor prolyl hydroxylase (PHD) enzymes, acting as an inhibitor . This interaction is crucial as it affects the regulation of hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels.
Cellular Effects
The effects of 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of PHD enzymes, leading to the stabilization of hypoxia-inducible factors and subsequent changes in gene expression . This can result in altered cellular metabolism and responses to hypoxic conditions.
Molecular Mechanism
At the molecular level, 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of PHD enzymes, binding to the active site and preventing the hydroxylation of hypoxia-inducible factors . This inhibition leads to the stabilization and activation of hypoxia-inducible factors, which then regulate the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained activation of hypoxia-inducible factors and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid vary with different dosages. Studies have shown that at lower doses, it effectively inhibits PHD enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing potential side effects.
Metabolic Pathways
1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its primary mode of action involves the inhibition of PHD enzymes, which play a crucial role in the regulation of hypoxia-inducible factors . This interaction affects metabolic flux and the levels of metabolites involved in cellular responses to hypoxia.
Transport and Distribution
The transport and distribution of 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, where it exerts its inhibitory effects on PHD enzymes . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with PHD enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action within the cell.
属性
IUPAC Name |
1-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-7-1-2-8-9(3-7)21-11(16-8)17-4-6(5-17)10(18)19/h1-3,6H,4-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWCEJKTERSUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


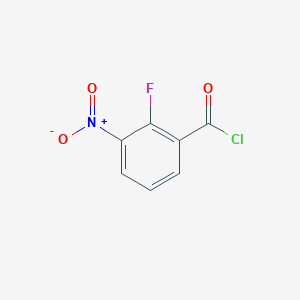
![tert-Butyl 4-[(2-amino-5-methylphenyl)amino]-piperidine-1-carboxylate](/img/structure/B1393168.png)
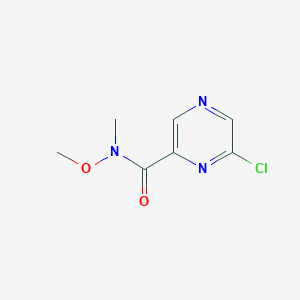

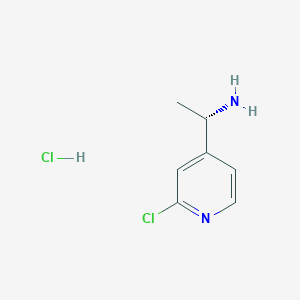
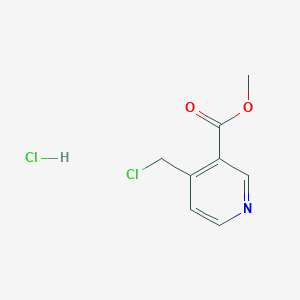

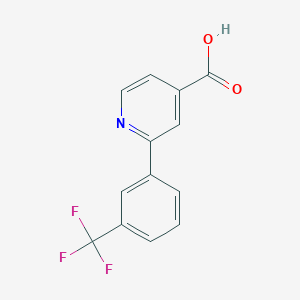
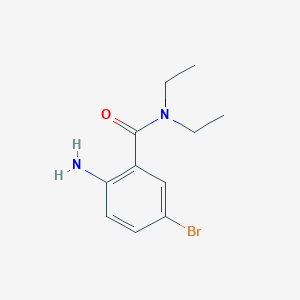
![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B1393179.png)
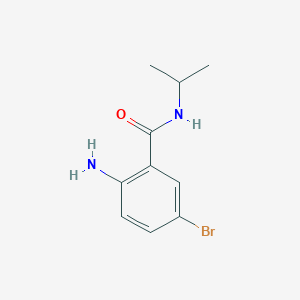
![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)
![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)
